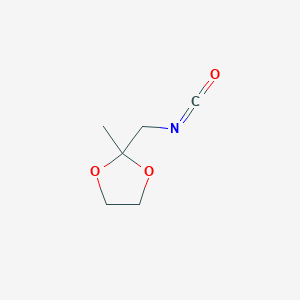
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene equivalent. The reaction proceeds as follows:
Starting Material: 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane.
Reagent: Phosgene (COCl₂) or a phosgene equivalent.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety measures due to the hazardous nature of phosgene.
化学反应分析
Types of Reactions
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学研究应用
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively.
相似化合物的比较
Similar Compounds
Methyl Isocyanate: Similar in structure but lacks the dioxolane ring.
Phenyl Isocyanate: Contains a phenyl group instead of the dioxolane ring.
Hexamethylene Diisocyanate: A diisocyanate used in the production of polyurethanes with applications in coatings and adhesives.
Uniqueness
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and makes it suitable for specialized applications in polymer chemistry and materials science.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H9NO3/c1-6(4-7-5-8)9-2-3-10-6/h2-4H2,1H3 |
InChI 键 |
KRKYSJHVSWGPHL-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
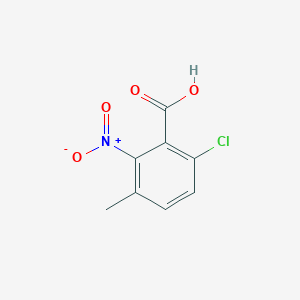
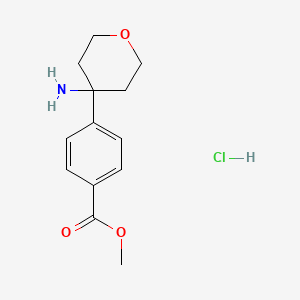

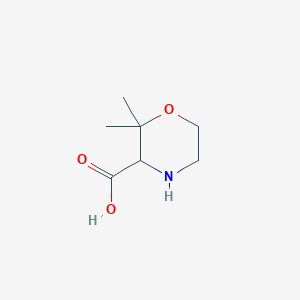
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
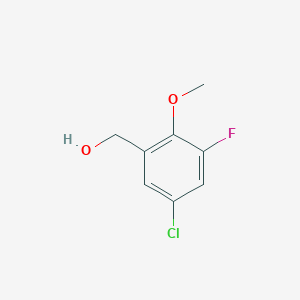



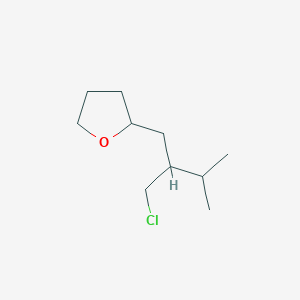
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
